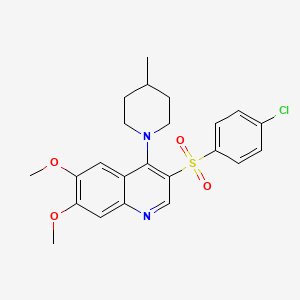

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline

Description

The compound 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline features a quinoline core substituted with a 4-chlorobenzenesulfonyl group at position 3, dimethoxy groups at positions 6 and 7, and a 4-methylpiperidine moiety at position 2. This structure combines electron-withdrawing (sulfonyl) and electron-donating (methoxy) groups, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4S/c1-15-8-10-26(11-9-15)23-18-12-20(29-2)21(30-3)13-19(18)25-14-22(23)31(27,28)17-6-4-16(24)5-7-17/h4-7,12-15H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTSPGVEGJDVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the 4-chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Piperidinyl Substitution: The final step involves the substitution of a hydrogen atom at the 4-position with a 4-methylpiperidin-1-yl group, typically using 4-methylpiperidine and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study the interactions of quinoline derivatives with biological targets.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonyl and piperidinyl groups can interact with proteins and enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Observations:

Substituent at Position 4: The target compound’s 4-methylpiperidine group differs from the benzylpiperidine in compound 18 and the piperazine-propoxy chain in 6a . In PA-082 , a piperidine ring is fused into a spirocyclic system, which rigidifies the structure and may reduce conformational flexibility compared to the target compound.

Functional Groups at Position 3: The 4-chlorobenzenesulfonyl group in the target compound is unique among the analogs. Sulfonyl groups are known to improve metabolic stability and binding affinity through polar interactions with target proteins .

Methoxy Substitutions :

Physicochemical Properties

- Solubility : Compounds with piperazine-propoxy linkers (e.g., 6a) may exhibit higher aqueous solubility due to the hydrophilic piperazine moiety, whereas the target compound’s sulfonyl group could reduce solubility .

- Melting Points : Analogs like 6k (128–130°C) and 6j (217–219°C) suggest that substituents significantly influence melting behavior. The target compound’s sulfonyl group may increase melting point compared to alkoxy-substituted derivatives.

Pharmacological Implications

- AChE Inhibition : Compound 18 demonstrates potent AChE inhibition (IC50: 0.01 µM), likely due to its benzylpiperidine and methoxyphenyl groups. The target compound’s sulfonyl group may modulate this activity by altering steric or electronic interactions.

- Anticancer Potential: Quinoline derivatives with 4-methylpiperazine (e.g., 6a) and imidazole substituents (e.g., 6j) show varied anticancer profiles. The target’s sulfonyl group could enhance DNA intercalation or kinase inhibition.

Crystallographic and Conformational Analysis

- Crystal Packing : In analogs with piperidine/piperazine rings (), molecules adopt chair conformations and form chains via C–H⋯H interactions . The target compound’s 4-methylpiperidine is expected to similarly influence crystal packing and stability.

- Hirshfeld Surface Analysis : Dominant H⋯H contacts (65–67% in ) suggest dispersion forces govern intermolecular interactions, which may apply to the target compound .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. Its structure includes a quinoline core, a piperidine ring, and a sulfonyl group, which contribute to its diverse biological activities.

- IUPAC Name : 3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline

- Molecular Formula : C22H24ClN3O4S

- Molecular Weight : 439.96 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. The sulfonyl group enhances binding affinity, while the piperidine moiety may facilitate interactions with neurotransmitter receptors. This dual action suggests potential for both antitumor and neuropharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The following table summarizes key findings related to the anticancer activity of this compound:

| Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 5.2 | Apoptosis induction |

| A549 (lung cancer) | 4.8 | G2/M phase arrest |

These results indicate that the compound effectively inhibits cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro studies have shown that this compound demonstrates moderate cytotoxicity against several cancer cell lines. For example, it has been reported to induce apoptosis in MCF-7 breast cancer cells and cause G2/M phase arrest in A549 lung cancer cells. These findings highlight its potential as an anticancer agent.

Case Studies

-

Study on MCF-7 Cells :

- Objective : To evaluate the apoptotic effects of the compound on MCF-7 cells.

- Findings : The compound induced significant apoptosis at concentrations of 5 µM, leading to an increase in caspase activity and DNA fragmentation.

-

Study on A549 Cells :

- Objective : To assess cell cycle effects.

- Findings : Treatment with the compound at 4 µM resulted in a notable accumulation of cells in the G2/M phase, suggesting an interruption in cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.